molecular formula C₆H₆Na₆O₂₁P₆ B123736 ITTP Hexasodium Salt CAS No. 23103-35-7

ITTP Hexasodium Salt

Cat. No. B123736
CAS RN: 23103-35-7
M. Wt: 737.88 g/mol
InChI Key: DTOYSAZRROROSE-UHFFFAOYSA-H
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Description

ITTP Hexasodium Salt, also known as myo-Inositol Trispyrophosphate Hexasodium Salt, is a membrane-permeant allosteric effector of hemoglobin . It enhances the regulated oxygen release capacity of red blood cells, thus counteracting the effects of hypoxia in diseases such as cancer and cardiovascular ailments . The compound consists of a hexasodium salt of ITTP (1,3,5-triisopropyl-2,4,6-trioxane-1,3,5-triyl triacetate), a polyether compound .


Synthesis Analysis

ITTP Hexasodium Salt is a type of hexasodium salt derived from ITTP, a polyether compound consisting of 1,3,5-triisopropyl-2,4,6-trioxane-1,3,5-triyl triacetate . This compound has found application in the synthesis of a range of compounds, including polyethers, polyesters, organic and inorganic compounds, as well as peptide and peptoid molecules .


Molecular Structure Analysis

The molecular formula of ITTP Hexasodium Salt is C6H6O21P6•6Na . The molecular weight is 737.88 .


Chemical Reactions Analysis

ITTP Hexasodium Salt has gained significant prominence as a versatile reagent in the field of chemistry . Its applications span diverse areas, including the synthesis of novel compounds like polyethers, polyesters, organic and inorganic compounds, peptide and peptoid molecules, as well as polymers such as polyurethanes, polyamides, and polycarbonates .

Scientific Research Applications

Enhancing Oxygen Delivery in Hypoxic Conditions

ITTP Hexasodium Salt: acts as an allosteric effector of hemoglobin, which can enhance the oxygen-carrying capacity of red blood cells . This property is particularly beneficial in treating hypoxic conditions, where tissues are deprived of adequate oxygen, such as in ischemic diseases or high-altitude sickness.

Potential in Cancer Therapy

The compound’s ability to improve oxygenation may be leveraged in cancer therapy. Tumors often create hypoxic microenvironments that can lead to resistance against certain treatments. By improving oxygen delivery, ITTP could potentially enhance the effectiveness of radiotherapy and certain chemotherapies .

Cardiovascular Research

ITTP: has been studied for its potential applications in cardiovascular diseases. It may help in conditions where the heart muscle is deprived of oxygen, such as during a myocardial infarction, by improving oxygen release from red blood cells .

Sports Medicine and Doping Detection

Due to its effects on oxygen delivery, there is a possibility of ITTP being used in sports medicine to enhance athletic performance. Consequently, methods have been developed to detect ITTP in urine tests for anti-doping purposes .

Neuroprotection

Research suggests that ITTP could have neuroprotective effects by ensuring better oxygen supply to the brain. This could be significant in the treatment of stroke or other conditions leading to cerebral hypoxia .

Veterinary Medicine

Similar to its potential use in human medicine, ITTP could be used in veterinary applications to improve oxygen delivery in animals, particularly in racehorses where performance enhancement is sought. Detection methods for doping control are also a research focus in this field .

Cell Signaling and Apoptosis

ITTP: may play a role in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Its interaction with cellular receptors and subsequent signaling cascades could be crucial for understanding and treating various diseases.

Tissue Engineering and Regenerative Medicine

The oxygenation properties of ITTP could be utilized in tissue engineering. By enhancing oxygen supply, it could improve the survival and integration of transplanted tissues or organs .

Mechanism of Action

Target of Action

The primary target of myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP Hexasodium Salt) is hemoglobin , a protein in red blood cells responsible for transporting oxygen from the lungs to the body’s tissues .

Mode of Action

ITPP Hexasodium Salt acts as an allosteric effector of hemoglobin . This means it binds to a site on the hemoglobin molecule separate from the oxygen-binding site, causing a conformational change that reduces the oxygen-binding affinity of hemoglobin . This shift facilitates the release of oxygen by red blood cells .

Biochemical Pathways

The action of ITPP Hexasodium Salt primarily affects the oxygen transport pathway . By reducing the oxygen-binding affinity of hemoglobin, it shifts the oxygen-hemoglobin dissociation curve to the right . This shift increases oxygen release from the blood into tissue , enhancing tissue oxygenation.

Pharmacokinetics

It is known that the compound ismembrane-permeant , meaning it can cross cell membranes . This property likely influences its bioavailability and distribution within the body.

Result of Action

The primary result of ITPP Hexasodium Salt’s action is the increased release of oxygen from red blood cells, leading to enhanced tissue oxygenation . This can reverse hypoxia (a condition where tissues are deprived of adequate oxygen), control tumor growth, and improve the response to chemotherapy .

Action Environment

Proper storage and handling of the compound, such as maintaining it at a temperature of 28°C , are crucial for preserving its stability and efficacy.

Safety and Hazards

The safety data sheet for ITTP Hexasodium Salt was not available in the search results . Therefore, it’s recommended to handle this compound with the same precautions as other laboratory chemicals.

properties

IUPAC Name

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYSAZRROROSE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na6O21P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439863
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

myo-Inositol Trispyrophosphate Hexasodium Salt

CAS RN

23103-35-7
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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